molecular formula C27H33NO4 B342091 Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342091
M. Wt: 435.6 g/mol
InChI Key: LRUYIRWSJUGJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a decyl chain, a dimethylphenyl group, and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride to form an intermediate, which is then reacted with decanol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as flow chemistry and automated synthesis can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate include other isoindoline derivatives, such as:

  • Decyl 2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate
  • Decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

IUPAC Name

decyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C27H33NO4/c1-4-5-6-7-8-9-10-11-16-32-27(31)21-13-15-23-24(18-21)26(30)28(25(23)29)22-14-12-19(2)20(3)17-22/h12-15,17-18H,4-11,16H2,1-3H3

InChI Key

LRUYIRWSJUGJCW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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